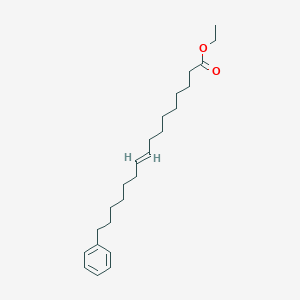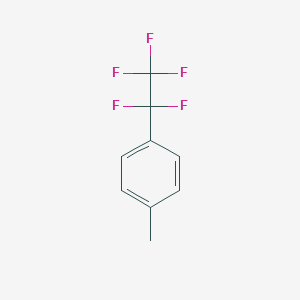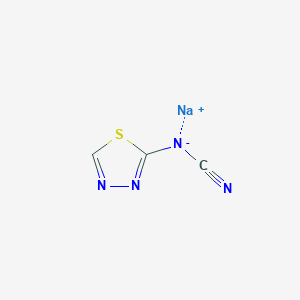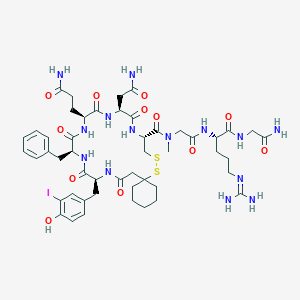
Argipressin, mca(1)-I-tyr(2)-sar(7)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin, mca(1)-I-tyr(2)-sar(7)-, also known as Arginine Vasopressin (AVP), is a neuropeptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. AVP is synthesized and secreted by the hypothalamus and released into the bloodstream by the pituitary gland. In recent years, AVP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
AVP exerts its effects through binding to specific receptors, known as V1a, V1b, and V2 receptors. V1a receptors are primarily involved in vasoconstriction, while V2 receptors are responsible for regulating water balance. V1b receptors are involved in stress response and the release of adrenocorticotropic hormone (ACTH).
Efectos Bioquímicos Y Fisiológicos
AVP plays a crucial role in maintaining water balance and blood pressure in the body. It acts on the kidneys to increase water reabsorption, leading to a decrease in urine output and an increase in blood volume. AVP also stimulates vasoconstriction, leading to an increase in blood pressure. In addition, AVP has been shown to modulate the release of various hormones, including ACTH, oxytocin, and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AVP is widely used in laboratory experiments to study its physiological and biochemical effects. However, its use is limited by its instability and short half-life in the bloodstream. AVP analogs, such as desmopressin, have been developed to overcome these limitations and are widely used in clinical and research settings.
Direcciones Futuras
The potential therapeutic applications of AVP and its analogs are vast and include the treatment of various diseases, including diabetes insipidus, hypertension, and heart failure. Further research is needed to fully understand the mechanism of action of AVP and its receptors and to develop more potent and selective agonists and antagonists. Additionally, the role of AVP in stress response and psychiatric disorders, such as depression and anxiety, requires further investigation.
Métodos De Síntesis
AVP is synthesized by the hypothalamus in a series of enzymatic reactions involving the precursor protein, proAVP. The proAVP is cleaved into AVP and other peptides by specific enzymes, and the resulting AVP is stored in the neurohypophysis until it is released into the bloodstream.
Aplicaciones Científicas De Investigación
AVP has been extensively studied for its role in regulating water balance, blood pressure, and stress response. It has also been implicated in various diseases, including diabetes insipidus, hypertension, and heart failure. AVP agonists and antagonists have been developed for therapeutic purposes, and clinical trials are underway to evaluate their efficacy.
Propiedades
Número CAS |
119902-12-4 |
|---|---|
Nombre del producto |
Argipressin, mca(1)-I-tyr(2)-sar(7)- |
Fórmula molecular |
C49H69IN14O12S2 |
Peso molecular |
1237.2 g/mol |
Nombre IUPAC |
(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxy-3-iodophenyl)methyl]-N-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide |
InChI |
InChI=1S/C49H69IN14O12S2/c1-64(25-41(70)58-30(11-8-18-56-48(54)55)42(71)57-24-39(53)68)47(76)35-26-77-78-49(16-6-3-7-17-49)23-40(69)59-32(21-28-12-14-36(65)29(50)19-28)44(73)61-33(20-27-9-4-2-5-10-27)45(74)60-31(13-15-37(51)66)43(72)62-34(22-38(52)67)46(75)63-35/h2,4-5,9-10,12,14,19,30-35,65H,3,6-8,11,13,15-18,20-26H2,1H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,57,71)(H,58,70)(H,59,69)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H4,54,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
OXBOKDCRHMQXBL-LBBUGJAGSA-N |
SMILES isomérico |
CN(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)[C@@H]1CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
SMILES |
CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
SMILES canónico |
CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
Otros números CAS |
119902-12-4 |
Sinónimos |
1-Mca-2-I-Tyr-7-Sar-argipressin arginine vasopressin, Mca(1)-I-Tyr(2)-Sar(7)- argipressin, Mca(1)-I-Tyr(2)-Sar(7)- argipressin, methylcoumaryl(1)-iodotyrosyl(2)-sarcosine(7)- MIS-AVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




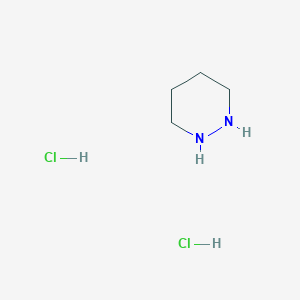
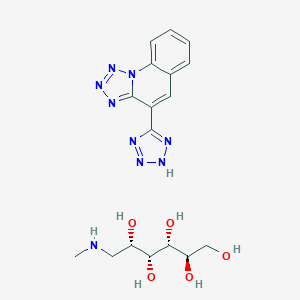
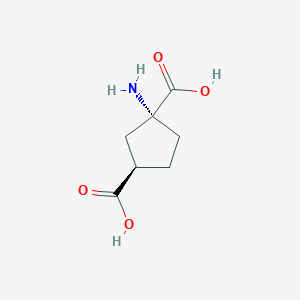
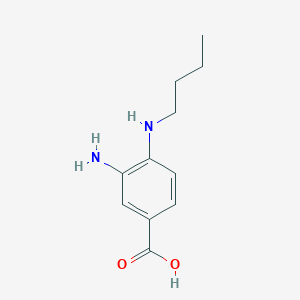
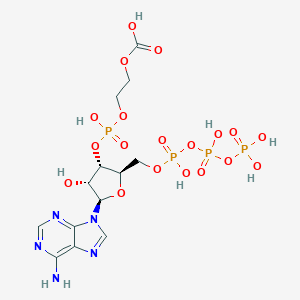

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
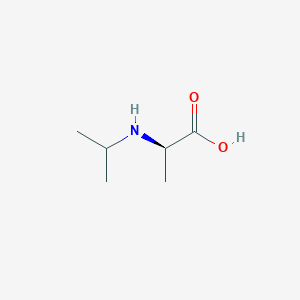
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
